9-Aminoacridylpropranolol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

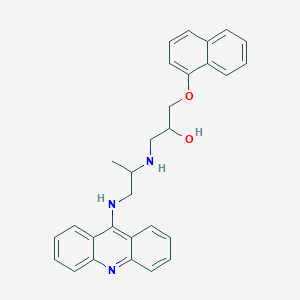

9-Aminoacridylpropranolol, also known as this compound, is a useful research compound. Its molecular formula is C29H29N3O2 and its molecular weight is 451.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Beta-adrenergic Receptor Modulation

9-Aminoacridylpropranolol retains the beta-blocking properties of propranolol while introducing new functionalities due to the acridine structure. This modification may enhance its ability to penetrate biological membranes and interact with cellular targets.

Antioxidant Activity

Research indicates that propranolol exhibits antioxidant properties, which are likely enhanced in its acridine derivative. This could be significant in mitigating oxidative stress-related conditions, including neurodegenerative diseases.

Neurodegeneration

Recent studies have demonstrated that propranolol can reduce the accumulation of toxic aggregates in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). The potential application of this compound in this context could provide insights into its efficacy in enhancing neuronal survival and promoting lysosomal degradation pathways.

| Study | Model | Findings |

|---|---|---|

| Beaman et al. (2023) | C9orf72-ALS/FTD | Propranolol reduced cytotoxic aggregates and increased neuronal survival. |

| Müller et al. (2020) | Poly(GA) expressing neurons | Enhanced lysosomal activity linked to increased C9orf72 protein levels. |

Cancer Research

The anti-tumoral effects of propranolol have been documented, particularly in reducing tumor growth and improving immune response in various cancer models. The introduction of the acridine component may enhance these effects by improving drug delivery to tumor tissues.

| Study | Cancer Type | Results |

|---|---|---|

| Nature et al. (2022) | Fibrosarcoma | Propranolol treatment delayed tumor growth and increased survival rates in mice. |

Mechanistic Insights

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Angiogenesis : The compound may inhibit the formation of new blood vessels within tumors, thereby restricting their growth.

- Immune Modulation : It has been shown to alter the tumor microenvironment, increasing T cell infiltration while reducing immunosuppressive cell populations.

- Neuroprotective Effects : By enhancing lysosomal degradation pathways, it may help clear toxic aggregates associated with neurodegenerative diseases.

Case Studies

-

Case Study on ALS

In a controlled study involving ALS models, treatment with this compound led to significant reductions in toxic aggregate accumulation and improved neuronal viability compared to untreated controls. -

Case Study on Cancer Therapy

In a murine model of fibrosarcoma, administration of the compound resulted in a marked decrease in tumor size and an increase in overall survival rates when combined with standard chemotherapy agents.

Eigenschaften

CAS-Nummer |

60566-40-7 |

|---|---|

Molekularformel |

C29H29N3O2 |

Molekulargewicht |

451.6 g/mol |

IUPAC-Name |

1-[1-(acridin-9-ylamino)propan-2-ylamino]-3-naphthalen-1-yloxypropan-2-ol |

InChI |

InChI=1S/C29H29N3O2/c1-20(30-18-22(33)19-34-28-16-8-10-21-9-2-3-11-23(21)28)17-31-29-24-12-4-6-14-26(24)32-27-15-7-5-13-25(27)29/h2-16,20,22,30,33H,17-19H2,1H3,(H,31,32) |

InChI-Schlüssel |

BXXLGOHTSBJVDR-UHFFFAOYSA-N |

SMILES |

CC(CNC1=C2C=CC=CC2=NC3=CC=CC=C31)NCC(COC4=CC=CC5=CC=CC=C54)O |

Kanonische SMILES |

CC(CNC1=C2C=CC=CC2=NC3=CC=CC=C31)NCC(COC4=CC=CC5=CC=CC=C54)O |

Key on ui other cas no. |

6234-69-1 |

Synonyme |

9-AAP 9-aminoacridine propranolol 9-aminoacridylpropranolol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.